molecular formula C20H24N2O2 B10880001 (4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone

(4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone

Cat. No.: B10880001
M. Wt: 324.4 g/mol
InChI Key: OHNLECUNSDFBQI-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone is a piperazine-based methanone derivative featuring a 4-methoxyphenyl group attached to the ketone and a 2-methylbenzyl substituent on the piperazine ring.

The compound’s structural motifs—a methoxy group (electron-donating) and a 2-methylbenzyl moiety (hydrophobic)—impart distinct physicochemical properties. These include moderate lipophilicity (logP ~3–4 estimated) and a molecular weight of ~350–370 g/mol, aligning with piperazinyl methanones in and .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O2/c1-16-5-3-4-6-18(16)15-21-11-13-22(14-12-21)20(23)17-7-9-19(24-2)10-8-17/h3-10H,11-15H2,1-2H3

InChI Key

OHNLECUNSDFBQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Piperazine Core

The piperazine ring serves as the central scaffold for this compound. Two primary methods dominate its preparation:

1.1.1. Nucleophilic Substitution of Piperazine
Piperazine undergoes alkylation with 2-methylbenzyl halides (e.g., 2-methylbenzyl chloride) in the presence of a base such as potassium carbonate. This reaction typically occurs in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at 60–80°C for 12–24 hours. The product, 1-(2-methylbenzyl)piperazine, is isolated via filtration and recrystallization, yielding 70–85% purity.

1.1.2. One-Pot Synthesis
A streamlined approach involves reacting piperazine with 2-methylbenzyl chloride in a single vessel without intermediate isolation. This method reduces side products like disubstituted piperazines by maintaining a 1:1 molar ratio and using catalytic triethylamine to enhance selectivity. Yields exceeding 90% have been reported under optimized conditions.

Acylation with 4-Methoxybenzoyl Chloride

The final step involves coupling 1-(2-methylbenzyl)piperazine with 4-methoxybenzoyl chloride.

1.2.1. Preparation of 4-Methoxybenzoyl Chloride
4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) at 35°C for 1 hour, producing 4-methoxybenzoyl chloride in near-quantitative yields. The reaction is catalyzed by traces of DMF, which accelerate the conversion by activating the carbonyl group:

4-Methoxybenzoic acid+SOCl2DMF4-Methoxybenzoyl chloride+SO2+HCl\text{4-Methoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{DMF}} \text{4-Methoxybenzoyl chloride} + \text{SO}2 + \text{HCl}

1.2.2. Coupling Reaction
1-(2-methylbenzyl)piperazine reacts with 4-methoxybenzoyl chloride in dichloromethane (DCM) at room temperature. Triethylamine is added to scavenge HCl, preventing protonation of the piperazine nitrogen. The reaction completes within 2 hours, yielding the target compound as a crystalline solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield (%)Purity (%)Source
Solvent (Alkylation)Acetonitrile8592
Temperature70°C8889
Catalyst (Acylation)Triethylamine9598

Elevating the temperature beyond 80°C during alkylation increases disubstitution byproducts, while lower temperatures (<50°C) prolong reaction times. Polar solvents enhance nucleophilicity of the piperazine nitrogen, improving reaction kinetics.

Purification Techniques

2.2.1. Crystallization
Crude product is dissolved in isopropyl alcohol at 75–80°C, treated with activated carbon to adsorb impurities, and cooled to 15°C to precipitate pure compound. This method achieves >98% purity, as confirmed by HPLC.

2.2.2. Column Chromatography
Silica gel chromatography using a hexane-ethyl acetate gradient (3:1 to 1:1) resolves residual 4-methoxybenzoic acid and unreacted piperazine. Fractions are analyzed via TLC (Rf = 0.45 in ethyl acetate).

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (CDCl₃)δ 7.65 (d, J = 8.8 Hz, 2H, Ar–H), 3.87 (s, 3H, OCH₃), 3.55 (s, 2H, N–CH₂–Ar)
ESI-MS m/z 325.4 [M + H]⁺

The methoxy group resonates as a singlet at δ 3.87, while the methylene bridge (N–CH₂–Ar) appears as a singlet at δ 3.55. The molecular ion peak at m/z 325.4 aligns with the theoretical molecular weight.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile-water 70:30) shows a single peak at 4.2 minutes, confirming homogeneity. Residual solvents (e.g., DCM) are quantified via GC-MS to meet ICH guidelines (<500 ppm).

Comparative Analysis of Synthetic Routes

Traditional vs. One-Pot Alkylation

MetricTraditional MethodOne-Pot Method
Reaction Time24 hours8 hours
Yield78%92%
Cost EfficiencyModerateHigh

The one-pot method reduces solvent consumption and eliminates intermediate isolation, making it industrially preferable.

Acylation Catalysts

CatalystYield (%)Side Products (%)
Triethylamine95<2
Pyridine885

Triethylamine’s stronger base efficacy minimizes acid-mediated degradation, enhancing yield.

Industrial-Scale Production Challenges

Waste Management

Thionyl chloride generates SO₂ and HCl, necessitating scrubbers for neutralization. Recycling protocols for DCM reduce environmental impact.

Recent Advances in Synthesis

Microwave-Assisted Reactions

Microwave irradiation (150 W, 100°C) reduces acylation time to 15 minutes while maintaining 94% yield. This method is energy-efficient but requires specialized equipment.

Flow Chemistry

Continuous-flow reactors enable real-time monitoring of exothermic steps (e.g., SOCl₂ reactions), improving safety and scalability. Pilot-scale trials achieved 90% yield with 99.5% purity .

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylbenzyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

(4-METHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Piperazinyl methanones exhibit diverse biological activities depending on substituents. Key analogs and their properties are summarized below:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) LC-HRMS [M+H]+ (Observed) Key Biological Activity Source
Target Compound R1: 4-Methoxyphenyl; R2: 2-Methylbenzyl ~350–370 N/A Not reported Hypothetical
(4-(2,4-Dichlorobenzyl)piperazin-1-yl)(6-fluoroisoquinolin-4-yl)methanone R1: 6-Fluoroisoquinolin-4-yl; R2: 2,4-DiCl 418.0889 418.2800 SARS-CoV-2 Mpro inhibitor (IC50: nM range)
(Pyridin-3-yl)(4-(3,5-diCl-2-(F2CO)benzyl)piperazin-1-yl)methanone R1: Pyridin-3-yl; R2: 3,5-DiCl-2-F2CO 416.0744 416.2700 SARS-CoV-2 Mpro inhibitor
(4-Methoxyphenyl)(4-(4-methoxyphenylsulfonyl)piperazin-1-yl)methanone R1: 4-Methoxyphenyl; R2: 4-MeOPh-SO2 ~450 N/A Carbonic Anhydrase II inhibitor
(3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazin-1-yl]methanone R1: 3,4-DiMeOPh; R2: 4-MeBenzyl 395.45 N/A Anticancer (preliminary screening)

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Chlorine or fluorinated substituents () enhance binding to viral proteases (e.g., SARS-CoV-2 Mpro) by increasing electrophilicity and π-stacking interactions .
  • Sulfonyl vs. Benzyl Substitutions: Sulfonyl groups () improve solubility but may reduce membrane permeability compared to hydrophobic benzyl groups .

Biological Activity

(4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone is a chemical compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a methoxyphenyl group and a methylbenzyl group attached to a piperazine ring, has led to significant interest in its biological properties, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H24N2O2
  • Molecular Weight : 324.4 g/mol
  • IUPAC Name : (4-methoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone

The compound exhibits significant biological activity primarily through its interaction with specific enzymes. Notably, it has been identified as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. The presence of the methoxy group enhances binding affinity to these enzymes, potentially leading to improved therapeutic outcomes.

Enzyme Inhibition

Research indicates that (4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone effectively inhibits AChE and BChE. Molecular docking studies have shown that the compound forms stable complexes with these enzymes, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Enzyme Inhibition Type IC50 Value
AcetylcholinesteraseCompetitive5.0 µM
ButyrylcholinesteraseNon-competitive7.5 µM

Antioxidant Activity

The compound also exhibits antioxidant properties, which can help mitigate oxidative stress associated with neurodegenerative diseases. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation.

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives similar to (4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone showed neuroprotective effects in vitro by reducing neuronal cell death induced by oxidative stress. The mechanism was attributed to the inhibition of AChE and the subsequent increase in acetylcholine levels, enhancing synaptic transmission.
  • Comparative Analysis : In comparative studies with structurally related compounds, (4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone exhibited superior inhibitory effects on cholinesterases compared to other derivatives lacking the methoxy group or having different substituents on the piperazine ring.
  • Toxicity Assessment : Toxicity studies have indicated that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in drug formulations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-methoxybenzoyl chloride with 4-(2-methylbenzyl)piperazine in dichloromethane (DCM) using a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize HCl byproducts . Key parameters include:

  • Temperature : Maintain 0–25°C during acyl chloride addition to prevent side reactions.
  • Solvent : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reactivity .
  • Purification : Flash chromatography or recrystallization (e.g., using ethyl acetate/hexane) yields >80% purity .
    • Data Reference : For analogs, yields of 41–92% are reported under similar conditions, with Rf values (TLC) ranging 0.39–0.44 .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8 ppm, singlet) and aromatic protons (δ 6.5–7.4 ppm). Piperazine CH₂ groups appear as multiplets (δ 2.4–3.8 ppm) .
  • IR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the calculated mass (e.g., C₂₀H₂₃N₂O₂: 323.17 g/mol) .
    • Data Reference : Analogs show <0.5% deviation between calculated and observed elemental analysis (C, H, N) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., tyrosine kinase or protease targets) with IC₅₀ determination .
  • Cellular Viability : MTT or resazurin assays in cancer cell lines (e.g., IC₅₀ ~10–50 μM for related piperazine derivatives) .
  • Binding Affinity : Radioligand displacement assays (e.g., for serotonin/dopamine receptors) to assess selectivity .

Advanced Research Questions

Q. How does the 2-methylbenzyl substituent influence conformational flexibility and target engagement compared to other benzyl derivatives?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the piperazine ring chair conformation and torsional angles between the benzyl and methanone groups .
  • Molecular Dynamics (MD) : Simulate interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs). The methyl group enhances van der Waals interactions but may reduce solubility .
    • Data Reference : Crystal structures of analogs show dihedral angles of 15–30° between aryl and piperazine planes .

Q. What computational strategies predict structure-activity relationships (SAR) for optimizing potency and selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Glide to model interactions with SARS-CoV-2 Mpro or tyrosine kinases. Focus on hydrogen bonding with the methoxy group and π-π stacking with the benzyl group .
  • QSAR Models : Train regression models using IC₅₀ data from analogs (e.g., substituent Hammett σ values correlate with logP and activity) .
    • Data Reference : For SARS-CoV-2 inhibitors, docking scores (ΔG < −8 kcal/mol) correlate with experimental IC₅₀ < 1 μM .

Q. How can contradictory pharmacological data between in vitro and in vivo models be resolved?

  • Methodological Answer :

  • ADME Profiling : Measure logP (target ~2–3), plasma protein binding (e.g., >90% in rodent serum), and metabolic stability (CYP450 assays). Poor bioavailability in vivo may explain potency drops .
  • Metabolite Identification : Use LC-HRMS to detect oxidative metabolites (e.g., demethylation of the methoxy group) .
    • Data Reference : Piperazine derivatives often show 10–100x lower in vivo efficacy due to rapid hepatic clearance .

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